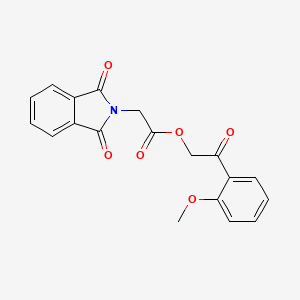

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Descripción general

Descripción

2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a useful research compound. Its molecular formula is C19H15NO6 and its molecular weight is 353.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,3-dioxoisoindole derivatives, have been studied as inhibitors of hiv-1 non-nucleoside reverse transcriptase .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme . They interact with the Non-Nucleoside Inhibitory Binding Pocket (NNIBP) of the HIV reverse transcriptase enzyme .

Biochemical Pathways

Similar compounds have been found to inhibit the hiv-1 reverse transcriptase (rt) enzyme, which plays a crucial role in the replication of the hiv virus .

Pharmacokinetics

The lipinski rule of five parameters and molecular parameters like drug likeness and drug scores were calculated for similar compounds .

Result of Action

Similar compounds have shown inhibitory activity against the hiv-1 reverse transcriptase (rt) enzyme at certain concentrations .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as concentration and the presence of other compounds .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that compounds structurally related to 2-(2-Methoxyphenyl)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)acetate may inhibit the HIV-1 non-nucleoside reverse transcriptase enzyme, which is crucial for the replication of the HIV virus. The inhibition of this enzyme can potentially lead to effective antiviral therapies.

Anticancer Potential

The compound's structure suggests possible interactions with various cellular targets involved in cancer progression. Similar derivatives have shown promise as inhibitors of key proteins involved in tumor growth and metastasis. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in non-small cell lung cancer lines, indicating a potential pathway for therapeutic development .

Enzyme Inhibition

Enzyme inhibition studies have shown that derivatives of this compound can act on specific targets such as aspartic proteases and other enzymes involved in metabolic pathways. This makes it a candidate for further exploration in drug design aimed at modulating these enzymatic activities .

Case Study 1: HIV Reverse Transcriptase Inhibition

A study investigating the inhibitory effects of similar compounds on HIV reverse transcriptase demonstrated that certain structural modifications could enhance binding affinity and efficacy against the virus. This highlights the potential for optimizing derivatives of this compound for antiviral applications.

Case Study 2: Cancer Cell Proliferation

Research focused on the antiproliferative effects of related compounds on various cancer cell lines revealed significant inhibition at low micromolar concentrations. These findings suggest that further investigation into the structure-activity relationship (SAR) of this compound could yield effective anticancer agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

[2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-25-16-9-5-4-8-14(16)15(21)11-26-17(22)10-20-18(23)12-6-2-3-7-13(12)19(20)24/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXLOAQJSIFIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326210 | |

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49817910 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

923140-25-4 | |

| Record name | [2-(2-methoxyphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.